N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-21-22-17-16(19-9-12-24(13)17)23-10-7-15(8-11-23)20-18(25)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQBLOOHKURZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide typically involves multiple steps, starting from commercially available reagents. . Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Biological Activities
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide has shown various biological activities:
- Antimicrobial Properties : Compounds with similar triazole structures have been evaluated for their antimicrobial activities. For instance, studies indicate that triazole derivatives exhibit significant activity against Mycobacterium tuberculosis and other pathogens due to their ability to inhibit specific enzymes involved in bacterial metabolism .
- Anticancer Potential : The triazole moiety is known for its anticancer properties. Research has demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways like PI3K and B-Raf kinase .
- Anti-inflammatory Effects : Some derivatives of triazole have been studied for their anti-inflammatory properties. They have been shown to reduce inflammation markers and exhibit potential in treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study conducted on substituted pyrazinyl compounds highlighted the antimicrobial efficacy of related triazole derivatives against E. coli and Pseudomonas aeruginosa. The study found that modifications on the triazole ring significantly influenced antibacterial activity, suggesting that this compound could also exhibit similar properties with further optimization .
Case Study 2: Anticancer Activity
In a separate investigation into triazole-based compounds, researchers identified that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines. The compounds were found to induce cell cycle arrest and apoptosis through mitochondrial pathways. This suggests that this compound may possess similar anticancer properties warranting further exploration in preclinical models .
Mechanism of Action
The mechanism of action of N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which play crucial roles in cancer cell signaling pathways . By binding to these targets, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues Identified
The following compounds share structural motifs with the target molecule, including triazolopyrazine/piperidine frameworks or benzamide substituents:
Structural and Functional Differences
Triazolopyrazine vs. Triazolopyridine Cores
- The target compound and the 4-cyano derivative retain the triazolopyrazine core, whereas the fluorinated analog uses a partially saturated triazolopyridine system.
Substituent Effects
- Benzamide Modifications: The target compound’s unsubstituted benzamide contrasts with the 4-cyano group in (electron-withdrawing) and the 5-fluoro substituent in (lipophilicity enhancer).
- Piperidine Variations : The pyrazin-2-yl group in introduces an additional heteroaromatic ring, which may improve target binding through π-π stacking. The hydroxyl group in increases polarity, likely altering pharmacokinetics.
Biological Activity
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide is a compound of interest due to its potential biological activities. This article examines its biological properties, including anti-tubercular, anti-cancer, antibacterial, and other pharmacological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHN
- CAS Number : 1492244-81-1
- Molecular Weight : 232.28 g/mol
- Purity : 95% .
1. Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of derivatives based on triazolo[4,3-a]pyrazine were synthesized and tested against Mycobacterium tuberculosis. Among these compounds, some exhibited significant activity with IC values ranging from 1.35 to 2.18 μM. The most active compounds demonstrated IC values between 3.73 and 4.00 μM, indicating strong inhibitory effects against the pathogen while showing low cytotoxicity to human cells .
2. Anti-Cancer Activity
The compound has shown promise in cancer research as well. In a study evaluating various triazolo[4,3-a]pyrazine derivatives for their antiproliferative effects against cancer cell lines (A549, MCF-7, and HeLa), one derivative exhibited IC values of 0.98 ± 0.08 μM for A549 cells and demonstrated significant inhibition of c-Met and VEGFR-2 kinases . This suggests that modifications to the triazolo[4,3-a]pyrazine scaffold can enhance anticancer properties.
3. Antibacterial Activity
The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have also been explored. Compounds were evaluated for their activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Notably, some derivatives showed MIC values comparable to established antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Long alkyl chains | Enhanced antibacterial activity |
| Electron-donating groups | Increased potency in phenyl-substituted compounds |
| Aromatic vs Aliphatic | Aliphatic chains improve cell permeability |
These findings suggest that careful design of substituents can optimize the compound's pharmacological profile .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anti-Tubercular Study :
- Cancer Cell Line Evaluation :
- Antibacterial Testing :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : The synthesis of triazolo-pyrazine derivatives typically involves coupling reactions between carboxylic acids and hydrazinopyrazinones. For example, carbonyldiimidazole (CDI) is used to activate the acid (e.g., 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives) in anhydrous DMF at 100°C for 1 hour, followed by reflux with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours . Solvent choice (e.g., DMF vs. dioxane) and temperature control (e.g., 10°C for side-reaction prevention) significantly impact purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use a combination of 1H/13C NMR to identify substituent positions on the triazolo-pyrazine core, mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to detect functional groups like amides (C=O stretch at ~1650 cm⁻¹). Recrystallization from DMF/i-propanol (1:2 ratio) improves purity .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodology : Prioritize adenosine receptor binding assays (A1/A2A subtypes) due to structural similarity to triazolo-pyrazine derivatives with known receptor affinity . Use radioligand displacement assays (e.g., [³H]CCPA for A1 receptors) at concentrations ≤10 µM to assess IC50 values .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodology : Employ density functional theory (DFT) to calculate electron distribution in the triazolo-pyrazine core, identifying regions for substitution. Molecular docking (e.g., AutoDock Vina) against adenosine receptor crystal structures (PDB: 5NM4) can predict binding modes and steric clashes . For example, methyl groups at the 3-position may improve hydrophobic interactions .
Q. What strategies resolve contradictory data in biological activity across different assay systems?
- Methodology : Cross-validate results using orthogonal assays:
- In vitro : Compare receptor binding (radioligand assays) vs. functional cAMP accumulation assays.
- In silico : Analyze ligand-receptor dynamics via molecular dynamics simulations (e.g., GROMACS) to assess conformational stability .
- In vivo : Use knockout mouse models to confirm target specificity if discrepancies arise .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodology :
- Variation of substituents : Synthesize analogs with substituents at the piperidine-4-yl (e.g., benzamide vs. acrylamide) and triazolo-pyrazine 3-methyl positions.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrazine N-atoms) and hydrophobic regions .
- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50 values .
Q. What purification techniques are critical for isolating enantiomers or minimizing byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
